1,5-bis(4-methylphenyl)-1H-imidazole-2-thiol
Overview
Description
1,5-Bis(4-methylphenyl)-1H-imidazole-2-thiol is a chemical compound characterized by its unique structure, which includes an imidazole ring substituted with a thiol group and two 4-methylphenyl groups
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the condensation of 4-methylbenzaldehyde with thiourea to form an intermediate imidazole derivative, followed by further reactions to introduce the thiol group.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized conditions such as high-temperature reactions and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Oxidation: The thiol group in the compound can be oxidized to form a disulfide bond, resulting in bis(4-methylphenyl) disulfide.
Reduction: Reduction reactions can be performed to convert the imidazole ring into a more reduced form.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various nucleophiles are commonly used. Reaction conditions may include specific temperatures and solvents to facilitate the reactions.
Major Products Formed: Products include disulfides, reduced imidazole derivatives, and substituted imidazole compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Medicine: The compound may be explored for its therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,5-bis(4-methylphenyl)-1H-imidazole-2-thiol exerts its effects involves interactions with specific molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing biological processes.
Comparison with Similar Compounds
1,5-Bis(4-methylphenyl)-1H-imidazole-2-thiol is unique due to its specific structural features. Similar compounds include:
Bis(4-methylphenyl) disulfide: Similar in having 4-methylphenyl groups but lacks the imidazole ring.
1H-imidazole-2-thiol: Similar in having the imidazole ring and thiol group but lacks the 4-methylphenyl groups.
4-Methylbenzaldehyde: A simpler compound without the imidazole ring or thiol group.
Properties
IUPAC Name |
3,4-bis(4-methylphenyl)-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-12-3-7-14(8-4-12)16-11-18-17(20)19(16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCORWRWJRSGBTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196670 | |
Record name | 1,3-Dihydro-1,5-bis(4-methylphenyl)-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105188-73-5 | |
Record name | 1,3-Dihydro-1,5-bis(4-methylphenyl)-2H-imidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105188-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-1,5-bis(4-methylphenyl)-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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